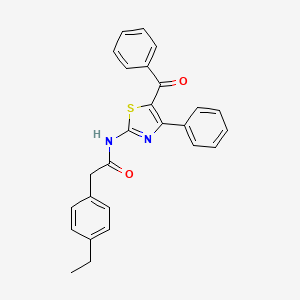![molecular formula C16H13BrN4O2S B2394519 N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896347-10-7](/img/structure/B2394519.png)
N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H13BrN4O2S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Synthesis
N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has potential applications in polymer synthesis. It has been explored in the context of Diels–Alder polymerization processes. The compound, when oxidized, can yield bis(l,2-diketones) and bis(α-keto aldehydes), which are useful in creating 3,3′-bis(methylsulfanyl)-5,5′-arylenebis(l,2,4-triazines). These methylsulfanyl groups can be further oxidized to yield methylsulfinyl or methylsulfonyl compounds, although these oxidized products may decompose over time (Bruce et al., 1995).
Antimicrobial Agents
This compound has shown promise as an antimicrobial agent. In research, it has been incorporated into various heterocyclic compounds, which are then evaluated for their antimicrobial properties. The synthesized derivatives have been tested against various bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results. Such research is crucial for developing new antimicrobial agents in response to increasing antibiotic resistance (Darwish et al., 2014).
Anticancer Research
In the field of anticancer research, derivatives of N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide have been synthesized and evaluated for their potential anticancer properties. Studies have shown that these compounds can exhibit significant activity against various cancer cell lines, highlighting their potential as leads in the development of new anticancer therapies. For instance, certain derivatives have shown high activity against CNS Cancer subpanel lines like Glioblastoma and Gliosarcoma (Zyabrev et al., 2022).
Antiasthma Agents
Compounds related to N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide have also been prepared as potential antiasthma agents. Studies have identified several compounds with effective mediator release inhibitor properties, which are significant in the treatment and management of asthma. This research contributes to the development of new therapeutic agents for asthma, a common respiratory condition affecting millions worldwide (Medwid et al., 1990).
Antibacterial and Reactivity Study
The compound has been the subject of detailed spectroscopic, antibacterial, and reactivity studies. Its reactivity properties, based on molecular orbital and charge distribution analyses, have been investigated, providing insights into its potential application in various chemical reactions. Additionally, its antibacterial activity against Gram-negative and Gram-positive bacteria, including drug-resistant strains, has been evaluated, showing moderate antibacterial activity (Aswathy et al., 2017).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-10-3-2-8-21-14(10)19-15(20-16(21)23)24-9-13(22)18-12-6-4-11(17)5-7-12/h2-8H,9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMJUOBXNKZTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)
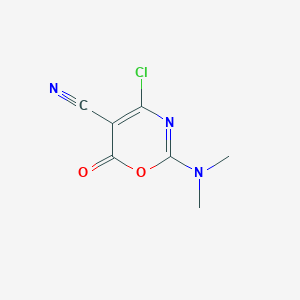
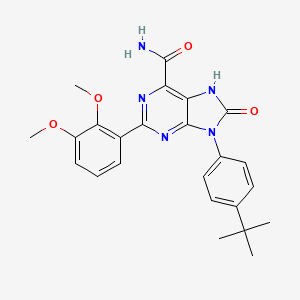
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)

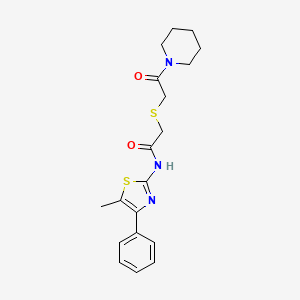
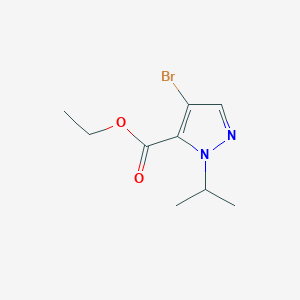

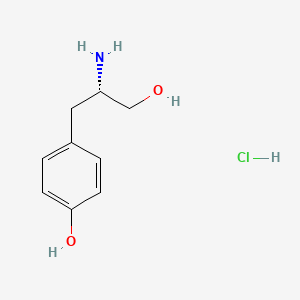


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)
